molecular formula C14H14N4O3 B11842441 1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione CAS No. 5426-70-0

1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11842441
CAS No.: 5426-70-0
M. Wt: 286.29 g/mol
InChI Key: QIQXXFPSAXJCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione is a compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in nature and are known for their stimulant effects. This particular compound has been studied for its potential pharmacological activities, including its role as an antagonist of the adenosine A2A receptor .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthines .

Scientific Research Applications

1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through antagonism of the adenosine A2A receptor. This receptor is involved in regulating neurotransmitter release and has implications in various neurological conditions. By blocking this receptor, 1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione can modulate neurotransmitter levels and potentially alleviate symptoms of disorders like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3-Dimethyl-8-(phenoxymethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively antagonize the adenosine A2A receptor sets it apart from other xanthines, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

5426-70-0

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

1,3-dimethyl-8-(phenoxymethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C14H14N4O3/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-21-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

QIQXXFPSAXJCFM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.